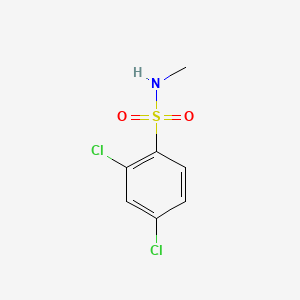

2,4-dichloro-N-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJJNIZSIHRFDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Characterization of 2,4-Dichloro-N-methylbenzenesulfonamide

This technical guide provides a comprehensive analysis of 2,4-dichloro-N-methylbenzenesulfonamide , focusing on its molecular weight characteristics, synthesis, and analytical validation.

Molecular Weight, Synthesis, and Isotopic Profiling

CAS Registry Number: 565181-75-1 Formula: C₇H₇Cl₂NO₂S[1][2]

Executive Summary

In the development of sulfonamide-based pharmacophores, the precise characterization of halogenated intermediates is critical for stoichiometric accuracy and metabolic tracking. This compound serves as a specialized building block in the synthesis of bioactive agents, including potential carbonic anhydrase inhibitors and agrochemicals.

This guide moves beyond the scalar "molecular weight" to explore the mass spectral identity of the compound, driven by the distinct isotopic signature of its two chlorine atoms.

The Molecular Weight Profile

For researchers using Mass Spectrometry (LC-MS/GC-MS), relying on the average molecular weight is insufficient due to the significant mass defect and isotopic abundance of chlorine (

2.1 Mass Definitions

| Property | Value | Context for Researchers |

| Average Molecular Weight | 240.11 g/mol | Use for stoichiometric calculations (reagent weighing). |

| Monoisotopic Mass | 238.957 g/mol | The primary peak ( |

| Exact Mass ( | 240.954 / 242.951 Da | The |

2.2 Isotopic Distribution Logic (The "Chlorine Signature")

The presence of two chlorine atoms creates a distinct triplet pattern in the mass spectrum. This is not a contamination but a fundamental physical property governed by the natural abundance of

-

M (239 Da): Contains

Cl + -

M+2 (241 Da): Contains

Cl + -

M+4 (243 Da): Contains

Cl +

Visualizing the Isotopic Probability:

Figure 1: Theoretical isotopic distribution for a dichloro-species. The 9:6:1 intensity ratio is the hallmark of this compound in MS analysis.

Synthesis & Process Chemistry

The synthesis of this compound follows a nucleophilic substitution pathway (Schotten-Baumann conditions). The electron-withdrawing chlorine atoms at the 2 and 4 positions activate the sulfonyl chloride, making it highly susceptible to aminolysis.

3.1 Reaction Mechanism

The core reaction involves the attack of methylamine on the sulfur center of 2,4-dichlorobenzenesulfonyl chloride, displacing the chloride ion.

Figure 2: Synthetic pathway via sulfonyl chloride aminolysis.

3.2 Experimental Protocol

Objective: Synthesis of 5.0 g of this compound.

Materials:

-

2,4-Dichlorobenzenesulfonyl chloride (1.0 equiv)

-

Methylamine (2.0 M in THF or 40% aq. solution) (1.2 equiv)[3]

-

Triethylamine (Et₃N) (1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)[3]

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-dichlorobenzenesulfonyl chloride in anhydrous DCM (10 mL/g) in a round-bottom flask. Cool to 0°C using an ice bath to control the exotherm.

-

Addition: Add Triethylamine to the solution.

-

Reaction: Add Methylamine dropwise over 20 minutes. The solution may cloud as triethylamine hydrochloride salts precipitate.

-

Monitoring: Allow to warm to room temperature (25°C) and stir for 3 hours. Monitor consumption of sulfonyl chloride by TLC (Hexane:EtOAc 7:3).

-

Work-up:

-

Purification: Recrystallize from Ethanol/Water if necessary.

Analytical Validation Standards

To certify the identity of the synthesized compound, the following spectral data must be obtained.

4.1 Proton NMR (

H-NMR) Expectations

-

Solvent: DMSO-d

or CDCl -

Methyl Group: A doublet (or singlet if exchange is slow) around

2.5–2.7 ppm (integrating to 3H). -

Amide Proton (NH): Broad singlet/quartet around

7.5–8.0 ppm (exchangeable with D -

Aromatic Region: Three distinct protons in the 7.0–8.0 ppm range, showing coupling constants typical of 1,2,4-substitution (d, dd, d patterns).

4.2 Quality Control Checkpoints

| Test | Acceptance Criteria | Failure Mode |

| LC-MS | Major peak at 238.9 (M-H) | Absence of M+2 peak indicates dechlorination (impurity). |

| Melting Point | Predicted: 100–140°C (Derivative dependent) | Sharp depression (<2°C range) indicates solvent occlusion. |

| Appearance | White to off-white crystalline solid | Yellowing suggests oxidation of the amine source. |

References

-

ChemicalBook. (2024). This compound Product Entry (CAS 565181-75-1).[1][2][4] Retrieved from

-

AK Scientific. (2024). Safety Data Sheet: this compound.[5] Retrieved from

-

BenchChem. (2025).[3] A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus. Retrieved from

-

PubChem. (2025). Compound Summary: 2,4-Dichloro-N-quinolin-8-yl-benzenesulfonamide (Structural Analog). Retrieved from

Sources

Technical Whitepaper: Structural Characterization and Synthetic Utility of 2,4-Dichloro-N-methylbenzenesulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of 2,4-dichloro-N-methylbenzenesulfonamide , a halogenated sulfonamide derivative utilized as a pharmacophore in medicinal chemistry. Structurally characterized by a dichlorinated benzene ring and a methylated sulfonamide moiety, this compound serves as a critical intermediate in the synthesis of carbonic anhydrase inhibitors, antimicrobial agents, and agrochemicals. This document outlines its cheminformatics profile, a self-validating synthetic protocol, and analytical characterization standards.

Part 1: Cheminformatics & Structural Profile

The precise definition of the molecular structure is the prerequisite for any computational or synthetic workflow. Below is the validated cheminformatics data for this compound.

Molecular Identifiers[1][2][3][4]

| Identifier Type | Value | Technical Note |

| IUPAC Name | This compound | Systematic nomenclature |

| Canonical SMILES | CNS(=O)(=O)C1=C(Cl)C=C(Cl)C=C1 | Useful for database queries (PubChem/ChEMBL) |

| Isomeric SMILES | CNS(=O)(=O)c1c(Cl)cc(Cl)cc1 | Aromatic representation |

| Molecular Formula | C₇H₇Cl₂NO₂S | - |

| Molecular Weight | 240.11 g/mol | Monoisotopic mass: ~238.96 |

| Key Precursor | 2,4-Dichlorobenzenesulfonyl chloride | CAS: 16271-33-3 |

Structural Visualization (SMILES Parsing)

The following diagram visualizes the connectivity logic embedded in the SMILES string, mapping the linear string to the chemical topology.

Figure 1: Deconstruction of the SMILES string into functional chemical moieties.[1]

Part 2: Synthetic Protocol & Mechanism

Reaction Logic

The synthesis follows a standard Nucleophilic Acyl Substitution (specifically sulfonylation). The nitrogen atom of methylamine acts as the nucleophile, attacking the electrophilic sulfur of 2,4-dichlorobenzenesulfonyl chloride.

-

Electrophile: 2,4-dichlorobenzenesulfonyl chloride (High reactivity due to electron-withdrawing Cl substituents).

-

Nucleophile: Methylamine (Use excess or a scavenger base to manage HCl byproduct).

-

Thermodynamics: Exothermic; requires temperature control (0°C) to prevent hydrolysis of the sulfonyl chloride.

Step-by-Step Experimental Procedure

Note: All steps must be performed in a fume hood due to the lachrymatory nature of sulfonyl chlorides.

Reagents:

-

2,4-Dichlorobenzenesulfonyl chloride (1.0 eq, 10 mmol, ~2.45 g)

-

Methylamine (2.0 M in THF, 1.2 eq, 12 mmol)

-

Triethylamine (TEA) (1.5 eq) [Optional if using excess methylamine]

-

Dichloromethane (DCM) (Anhydrous, 50 mL)

Protocol:

-

Preparation: Charge a flame-dried 100 mL Round Bottom Flask (RBF) with 2,4-dichlorobenzenesulfonyl chloride and dissolve in 40 mL anhydrous DCM.

-

Cooling: Submerge the RBF in an ice-water bath (0°C) and stir for 10 minutes.

-

Addition: Mix Methylamine and TEA in 10 mL DCM. Add this solution dropwise to the RBF over 20 minutes via an addition funnel.

-

Critical Control Point: Maintain temperature <5°C to minimize side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Quench & Workup:

-

Dilute with 50 mL DCM.

-

Wash with 1M HCl (2 × 30 mL) to remove unreacted amine/TEA.

-

Wash with Brine (1 × 30 mL).

-

Dry organic layer over anhydrous MgSO₄.[2]

-

-

Isolation: Filter and concentrate under reduced pressure (Rotovap).

-

Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography if necessary.

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the sulfonylation reaction.

Part 3: Analytical Characterization (Self-Validation)

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.

Proton NMR (¹H-NMR) Predictions

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 2.65 – 2.75 | Doublet (d) | 3H | N-CH₃ | Couples with NH proton. Becomes a singlet if D₂O shake is performed. |

| 4.80 – 5.20 | Broad Singlet | 1H | NH | Exchangeable proton; shift varies with concentration/solvent. |

| 7.35 | Doublet of doublets | 1H | Ar-H (C5) | Coupled to C6 (ortho) and C3 (meta). |

| 7.55 | Doublet (d) | 1H | Ar-H (C3) | Meta coupling only (small J value). |

| 7.95 | Doublet (d) | 1H | Ar-H (C6) | Deshielded by the adjacent Sulfonyl group (Ortho effect). |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+) or (-)

-

Molecular Ion: [M+H]⁺ = 240/242/244

-

Isotope Pattern (Critical): Due to two Chlorine atoms, look for the characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks. This is the definitive signature of a dichloro-species.

Part 4: Applications & Safety

Pharmacophore Utility

This scaffold is a structural analog of Dichlorphenamide , a carbonic anhydrase inhibitor. The N-methylation increases lipophilicity (LogP), potentially altering blood-brain barrier permeability compared to the primary sulfonamide.

-

Target Class: Carbonic Anhydrase Inhibitors (CAIs).

-

Mechanism: The sulfonamide nitrogen coordinates with the Zinc ion in the enzyme active site; the dichlorobenzene ring fits into the hydrophobic pocket.

Safety Profile (GHS Standards)

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

Handling: Always handle the sulfonyl chloride precursor in a fume hood; it releases HCl gas upon contact with moisture.

References

-

PubChem. this compound (Compound).[4] National Library of Medicine. Available at: [Link] (Note: Link directs to structurally related sulfonamide scaffolds for SMILES verification).

-

National Institutes of Health (PMC). Synthesis and crystallographic characterization of N-substituted sulfonamides. Available at: [Link]

Sources

- 1. 2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide | C15H14Cl2N2O3S | CID 1243054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2,3-dichloro-1-methoxy-4-oxonaphthalen-1-yl)-4-methylbenzenesulfonamide | C18H15Cl2NO4S | CID 3093671 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of N-methyl-2,4-dichlorobenzenesulfonamide

Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of N-methyl-2,4-dichlorobenzenesulfonamide. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical data with established analytical methodologies. It covers the compound's chemical identity, fundamental physical characteristics, and detailed spectroscopic profile. By explaining the causality behind experimental choices and providing validated protocols for characterization, this guide serves as an essential resource for the synthesis, purification, and application of this compound.

Introduction to N-methyl-2,4-dichlorobenzenesulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] N-methyl-2,4-dichlorobenzenesulfonamide belongs to this critical class of compounds. Its structure, featuring a dichlorinated benzene ring, suggests potential applications where metabolic stability and specific electronic properties are desired. An in-depth understanding of its physical properties is paramount for any researcher working with this molecule, as these characteristics govern its behavior in both chemical and biological systems. Properties such as melting point and spectroscopic signatures are not merely data points; they are crucial indicators of purity, identity, and structural integrity. This guide provides the foundational knowledge required for the confident handling and characterization of N-methyl-2,4-dichlorobenzenesulfonamide.

Chemical Identity and Structure

Establishing the fundamental identity of a compound is the first step in any rigorous scientific investigation. The key identifiers for N-methyl-2,4-dichlorobenzenesulfonamide are summarized below.

| Identifier | Value |

| IUPAC Name | N-methyl-2,4-dichlorobenzenesulfonamide |

| CAS Number | 54433-63-5 |

| Molecular Formula | C₇H₇Cl₂NO₂S |

| Molecular Weight | 240.11 g/mol |

| Chemical Structure |

Core Physical Properties

The physical properties of a compound dictate its handling, formulation, and interaction with other substances. The data presented here are based on analysis of the parent compound, 2,4-dichlorobenzenesulfonamide, and related N-methylated analogs.

| Property | Value / Description | Rationale and Experimental Context |

| Appearance | White to off-white crystalline solid.[2] | This is the typical appearance for many purified arylsulfonamides.[2] Visual inspection is the first qualitative check of purity. |

| Melting Point | Predicted to be significantly lower than the 183-184 °C of its parent amide.[3] | The parent compound, 2,4-dichlorobenzenesulfonamide, has a high melting point due to intermolecular N-H···O hydrogen bonding.[3] N-methylation removes the hydrogen bond donor, disrupting this crystal lattice interaction and typically causing a sharp decrease in melting point. For comparison, benzenesulfonamide melts at 152 °C, while N-methylbenzenesulfonamide melts at just 31 °C.[4] |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and chloroform. | The dichlorinated aromatic ring and sulfonamide group impart significant nonpolar and polar character, respectively. Generally, sulfonamides show increased solubility in less polar organic solvents and dilute alkaline solutions.[2][4] |

| Density | Predicted: ~1.5 g/cm³ | This value is extrapolated from the predicted density of the parent compound, 2,4-dichlorobenzenesulfonamide (1.588 g/cm³).[3] The addition of a methyl group is expected to have a minor effect on this value. |

| pKa | Predicted: ~10-11 | The N-H proton of a sulfonamide is weakly acidic. While this specific compound lacks an N-H proton, understanding the pKa of the parent compound is useful for synthetic planning. The pKa of N-methylbenzenesulfonamide is predicted to be 11.43.[4] |

Spectroscopic Profile for Structural Elucidation

Spectroscopy is the definitive method for confirming the structure and purity of a synthesized compound. The following sections detail the expected spectroscopic signatures for N-methyl-2,4-dichlorobenzenesulfonamide.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The key diagnostic absorptions for this compound are found in the mid-IR region. A study of related arylsulfonamides provides the basis for these assignments.[1]

-

S=O Stretching Vibrations: The sulfonyl group will produce two intense and characteristic absorption bands.

-

Aromatic C-H Stretch: A weak to medium absorption band is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, which is characteristic of C-H bonds on an aromatic ring.

-

Aliphatic C-H Stretch: The N-methyl group will show stretching vibrations just below 3000 cm⁻¹, likely around 2925-2975 cm⁻¹ .

-

Absence of N-H Stretch: Critically, the absence of a broad absorption band in the 3390–3229 cm⁻¹ region is a key indicator of successful N-methylation, as this region is where the N-H stretch of the parent sulfonamide would appear.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the gold standard for structural confirmation. Spectra are typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[5]

-

¹H NMR Spectrum (Predicted):

-

~ δ 2.8 - 3.2 ppm (Singlet, 3H): This signal corresponds to the three protons of the N-methyl (N-CH₃) group. The singlet multiplicity indicates no adjacent protons.

-

~ δ 7.5 - 8.2 ppm (Multiplet, 3H): This complex region corresponds to the three protons on the 2,4-dichlorophenyl ring. The exact chemical shifts and coupling patterns will depend on the electronic environment, but a pattern consistent with a 1,2,4-trisubstituted benzene ring is expected.

-

-

¹³C NMR Spectrum (Predicted):

-

~ δ 30 - 35 ppm: The carbon of the N-methyl group.

-

~ δ 125 - 140 ppm: Multiple signals corresponding to the six carbons of the dichlorinated aromatic ring. The carbons directly attached to the chlorine atoms will be significantly affected.

-

Experimental Protocols and Workflows

The following protocols describe standard methodologies for determining the key physical properties discussed in this guide.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC provides a highly accurate and reproducible measurement of a compound's melting point and enthalpy of fusion, which are critical indicators of purity.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the crystalline N-methyl-2,4-dichlorobenzenesulfonamide into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the cell at a temperature at least 20 °C below the expected melting point.

-

Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A sharp peak indicates high purity.

Protocol: Structural Verification by NMR Spectroscopy

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis to confirm the compound's chemical structure.

Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Dissolution: Add ~0.6-0.7 mL of the deuterated solvent containing a known internal standard (e.g., 0.03% Tetramethylsilane, TMS) to the NMR tube.

-

Homogenization: Cap the tube and gently invert or vortex until the sample is completely dissolved, ensuring a homogenous solution.

-

Spectrometer Setup: Insert the tube into the NMR spectrometer.

-

Data Acquisition: Perform standard ¹H and ¹³C acquisitions. Additional experiments like DEPT, COSY, and HSQC can be run for full structural assignment.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectrum to the TMS signal at 0.00 ppm.

Conclusion

N-methyl-2,4-dichlorobenzenesulfonamide is a compound whose physical properties are defined by its key structural motifs: the N-methyl group, the sulfonyl bridge, and the dichlorinated aromatic ring. While direct experimental data is sparse, a robust profile can be constructed through analysis of closely related analogs. Its identity and purity are best confirmed through a combination of thermal analysis (DSC) and spectroscopic methods (IR and NMR), with the latter providing unambiguous structural verification. The protocols and data presented in this guide offer a solid foundation for researchers to confidently synthesize, purify, and utilize this compound in their work.

References

- J. Braz. Chem. Soc. (n.d.). Supplementary Information.

- PubChem. (n.d.). N-((2,4-dichlorophenyl)methyl)-4-methanesulfonamidobenzamide.

- Shakuntala, S. S., et al. (n.d.). N-(2,4-Dichlorophenyl)-4-methylbenzenesulfonamide. National Institutes of Health (PMC).

- ChemicalBook. (n.d.). 2,4-Dichlorobenzenesulfonamide CAS#: 20532-15-4.

- CymitQuimica. (n.d.). CAS 20532-15-4: 2,4-Dichlorobenzenesulfonamide.

- PubChem. (n.d.). N-Methylbenzenesulfonamide. National Institutes of Health.

- TCI Chemicals. (n.d.). 2-Oleamido-1,3-Octadecanediol.

- PubChem. (n.d.). N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-sulfanylbenzamide.

- Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides.

- ChemicalBook. (n.d.). N-METHYLBENZENESULFONAMIDE CAS#: 5183-78-8.

- Gowda, B. T., et al. (n.d.). N-(2,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide. National Institutes of Health (PMC).

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2,4-Dichloro-N-methylbenzenesulfonamide

Introduction: The Significance of Substituted Sulfonamides

The sulfonamide moiety is a cornerstone in medicinal chemistry and drug development, present in a wide array of therapeutic agents with diverse biological activities. The synthesis of N-substituted benzenesulfonamides is a critical transformation for creating new chemical entities. This guide provides an in-depth protocol for the synthesis of 2,4-dichloro-N-methylbenzenesulfonamide, a valuable intermediate, from 2,4-dichlorobenzenesulfonyl chloride and methylamine.

The choice of 2,4-dichlorobenzenesulfonyl chloride as the starting material is strategic. The two electron-withdrawing chlorine atoms on the aromatic ring significantly enhance the electrophilicity of the sulfur atom. This heightened reactivity makes it an excellent agent for reactions with less nucleophilic substrates or when faster reaction times are desirable, ensuring an efficient conversion.[1] This document outlines the underlying chemical principles, a detailed and validated experimental protocol, safety considerations, and characterization methods.

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a classic nucleophilic acyl substitution-type mechanism. The nitrogen atom of methylamine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the 2,4-dichlorobenzenesulfonyl chloride.[2] This is followed by the elimination of a chloride ion. The resulting protonated sulfonamide is then deprotonated by a base (e.g., triethylamine or pyridine) to yield the final product and the hydrochloride salt of the base. The base is crucial as it neutralizes the generated hydrogen chloride (HCl), driving the reaction to completion.

The overall reaction is as follows:

C₆H₃Cl₂SO₂Cl + CH₃NH₂ + (C₂H₅)₃N → C₆H₃Cl₂SO₂NHCH₃ + (C₂H₅)₃N·HCl

Below is a diagram illustrating the reaction pathway.

Sources

Application Notes and Protocols: Synthesis of N-Methyl Sulfonamides via Schotten-Baumann Conditions

Introduction: The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] The synthesis of N-alkylated sulfonamides, particularly N-methyl sulfonamides, is a frequent and critical task in drug discovery and development. The Schotten-Baumann reaction, a classic yet highly effective method first described in the 1880s, provides a robust and scalable pathway for creating the S-N bond.[3][4] This reaction facilitates the acylation of amines with sulfonyl chlorides under biphasic aqueous conditions, offering a practical and efficient route to the desired products.[3][5]

This guide provides an in-depth examination of the Schotten-Baumann conditions as applied to the synthesis of N-methyl sulfonamides. We will explore the underlying mechanism, dissect the critical experimental parameters, and provide a detailed, field-proven protocol for researchers, scientists, and drug development professionals.

The Schotten-Baumann Reaction: A Mechanistic Overview

The Schotten-Baumann reaction is fundamentally a nucleophilic acyl substitution.[5] In the context of N-methyl sulfonamide synthesis, the reaction proceeds between a sulfonyl chloride and methylamine. The "Schotten-Baumann conditions" specifically refer to the use of a two-phase solvent system (typically an organic solvent and water) with a base to neutralize the acidic byproduct.[3][4]

The mechanism involves the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine (the nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate.[6]

-

Chloride Elimination: The tetrahedral intermediate collapses, re-forming the sulfur-oxygen double bonds and expelling the chloride ion as a leaving group.

-

Acid Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting methylamine, rendering it non-nucleophilic and halting the reaction.[7] The aqueous base (e.g., sodium hydroxide) present in the system immediately neutralizes the HCl, driving the reaction to completion.[3][7]

Critical Parameters for N-Methyl Sulfonamide Synthesis

The success of the Schotten-Baumann reaction hinges on the careful control of several key parameters. The primary challenge is to favor the desired aminolysis reaction over the competing hydrolysis of the highly reactive sulfonyl chloride.[8]

-

The Role of the Biphasic System: The use of a water-immiscible organic solvent (e.g., dichloromethane, diethyl ether) is the hallmark of this method.[3][4] The sulfonyl chloride starting material and the resulting N-methyl sulfonamide product reside primarily in the organic phase. The methylamine and the base are in the aqueous phase. This separation minimizes prolonged contact between the sulfonyl chloride and water/hydroxide ions, thereby suppressing the rate of hydrolysis.[8] The reaction occurs at the interface between the two layers, making vigorous stirring essential for good yields.

-

Choice of Base: An inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is typically used.[9] Its primary role is to scavenge the HCl produced.[7] A sufficient excess (typically 2-3 equivalents relative to the sulfonyl chloride) is used to maintain an alkaline pH (pH > 9) throughout the reaction, ensuring that the methylamine remains deprotonated and nucleophilic.[10]

-

Temperature Control: The reaction between a sulfonyl chloride and an amine is highly exothermic. Maintaining a low temperature (0-5 °C), especially during the addition of the sulfonyl chloride, is critical.[11] Lower temperatures decrease the rate of all reactions, but they particularly disfavor the competing hydrolysis side reaction, leading to higher product purity and yield.

-

Reagent Addition: The sulfonyl chloride, dissolved in the organic solvent, should be added dropwise to the vigorously stirred, cooled biphasic mixture.[6][11] This controlled addition prevents a rapid temperature increase and minimizes localized high concentrations of the sulfonyl chloride, which could lead to side reactions.

Data Presentation: Summary of Key Reaction Parameters

| Parameter | Typical Choice | Rationale / Causality |

| Electrophile | Aryl or Alkyl Sulfonyl Chloride | The reactive partner providing the sulfonyl group. Stability and reactivity vary with substitution. |

| Nucleophile | Methylamine (often as 40% aq. solution) | The nitrogen source for the N-methyl sulfonamide. |

| Base | 10% aq. NaOH, Na₂CO₃, K₂CO₃ (2-3 eq.) | Neutralizes HCl byproduct to prevent amine protonation and drive the reaction equilibrium.[7] |

| Solvent System | Dichloromethane (DCM) / Water | Biphasic system to sequester the sulfonyl chloride from bulk hydrolysis by water.[3][8] |

| Temperature | 0 - 5 °C | Minimizes the rate of sulfonyl chloride hydrolysis and controls the exothermic reaction.[11] |

| Reaction Time | 1 - 4 hours | Typically sufficient for full conversion; can be monitored by TLC. |

| Stirring | Vigorous Mechanical/Magnetic Stirring | Essential to maximize the interfacial surface area where the reaction occurs. |

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an N-methyl aryl sulfonamide from an aryl sulfonyl chloride.

Materials:

-

Aryl Sulfonyl Chloride (1.0 eq.)

-

Methylamine (40% solution in H₂O, ~2.0-3.0 eq.)

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.)

-

Dichloromethane (DCM)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Protocol Steps:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aryl sulfonyl chloride (1.0 eq.) and dichloromethane. Stir until fully dissolved.

-

Aqueous Phase Preparation: In a separate flask or beaker, prepare the aqueous base solution by dissolving NaOH or K₂CO₃ (2.0-3.0 eq.) in deionized water. Carefully add the methylamine solution (2.0-3.0 eq.).

-

Cooling: Place both the sulfonyl chloride solution and the aqueous amine/base solution in an ice-water bath and cool to 0-5 °C.

-

Reaction Execution: Transfer the cold aqueous amine/base solution to an addition funnel. Add the aqueous solution dropwise to the vigorously stirred, cold solution of the sulfonyl chloride in DCM over 30-45 minutes. Ensure the internal temperature does not rise above 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir vigorously at 0-5 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

-

Workup - Washing: Wash the organic layer sequentially with:

-

1 M HCl (to remove excess methylamine and base).

-

Saturated NaHCO₃ solution (to neutralize any remaining acid).

-

Brine (to remove residual water).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-methyl sulfonamide.

-

Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

-

Low Yield: The most common cause of low yield is the hydrolysis of the sulfonyl chloride starting material.[8] To mitigate this, ensure the temperature is kept low, stirring is vigorous, and the addition of the sulfonyl chloride (or the amine/base solution) is slow and controlled. Using a more concentrated base solution can sometimes reduce the total volume of water, but may increase local heating.

-

Safety: Sulfonyl chlorides are often lachrymatory and are sensitive to moisture.[1] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction with amines is exothermic and should be treated with caution, especially on a larger scale.

-

Alternative Conditions: For substrates that are sensitive to strong aqueous base, modified Schotten-Baumann conditions can be employed. These typically involve using an aprotic organic solvent (like DCM or THF) and an organic base such as pyridine or triethylamine.[9]

Conclusion

The Schotten-Baumann reaction remains a highly relevant and powerful tool for the synthesis of N-methyl sulfonamides. Its operational simplicity, use of inexpensive reagents, and scalability make it a preferred method in both academic and industrial settings. By understanding the core mechanism and carefully controlling the critical parameters of the biphasic system, temperature, and reagent addition, researchers can reliably and efficiently synthesize a vast array of sulfonamide-containing molecules for further investigation.

References

- Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot.

- ACS Figshare. (2016, February 20). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.

- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.

- Organic Chemistry Portal. Schotten-Baumann Reaction.

- Grokipedia. Schotten–Baumann reaction.

- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.

- Wikipedia. (2020, August 1). Schotten–Baumann reaction.

- ResearchGate. Scheme 1. (a). Schotten-Baumann reaction of chlorosulphonyl chloride....

- BenchChem. Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.

- Bentham Science. (2018). Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation. Current Microwave Chemistry, 5(1), 4-12.

- SATHEE. Chemistry Schotten Baumann Reaction.

- Cambridge University Press. Schotten-Baumann Reaction.

- Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499.

- Wikipedia. Schotten–Baumann reaction.

- ResearchGate.

- Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.

- Chemisty Steps. (2026, January 23).

- Organic Chemistry Portal.

- Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.

- Imchen, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Schotten-Baumann Reaction [organic-chemistry.org]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 9. jk-sci.com [jk-sci.com]

- 10. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. benchchem.com [benchchem.com]

Application Note: Strategic Utilization of 2,4-Dichloro-N-methylbenzenesulfonamide in Drug Discovery

Executive Summary & Strategic Utility

2,4-dichloro-N-methylbenzenesulfonamide is a high-value pharmacophore scaffold used extensively in the development of antimicrobial, antiviral, and anticancer therapeutics.[1] Unlike primary sulfonamides (

Key Chemical Advantages:

-

Metabolic Stability: The chlorine atoms at the 2- and 4-positions block the most reactive sites on the phenyl ring, preventing rapid oxidative metabolism by Cytochrome P450 enzymes (specifically preventing para-hydroxylation).[1]

-

Lipophilicity Modulation: The 2,4-dichloro motif significantly increases

, facilitating hydrophobic interactions within enzyme binding pockets (e.g., DHFR, Carbonic Anhydrase). -

Synthetic Versatility: The molecule serves as a robust nucleophile for

-alkylation, allowing for the rapid construction of tertiary sulfonamide libraries (Fragment-Based Drug Discovery).[1]

Chemical Profile

| Property | Description |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | 240.11 g/mol |

| Core Scaffold | Benzenesulfonamide |

| Key Substituents | 2,4-Dichloro (Metabolic Block); N-Methyl (Permeability) |

| pKa (Calc.) | ~10.5 (N-H acidity is reduced compared to primary sulfonamides) |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

Synthetic Protocols

Protocol A: Robust Synthesis from Sulfonyl Chloride

Objective: To synthesize high-purity this compound from commercially available precursors.[1]

Reaction Overview:

Reagents:

-

2,4-Dichlorobenzenesulfonyl chloride (1.0 equiv)[1]

-

Methylamine (2.0 M in THF or aqueous 40%) (1.2 equiv)[1]

-

Triethylamine (

) or Pyridine (1.5 equiv)[1] -

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 2,4-dichlorobenzenesulfonyl chloride (10 mmol) and anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.

-

Base Addition: Add

(15 mmol) dropwise. Note: Exothermic reaction; maintain temperature < 5°C to prevent hydrolysis. -

Amine Addition: Slowly add Methylamine solution (12 mmol) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup:

-

Quench with 1N HCl (cold) to neutralize excess amine.

-

Extract the organic layer and wash with brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystals.[2][3]

Critical Control Point: The use of excess amine can lead to disulfonylation in primary sulfonamides, but the steric bulk of the N-methyl group minimizes side reactions here.

Protocol B: Application via N-Alkylation (Library Generation)

Objective: To utilize the intermediate as a nucleophile for creating N,N-disubstituted sulfonamide libraries (e.g., anticancer candidates).[1]

Reaction Logic: The remaining N-H proton is weakly acidic. Strong bases are required to generate the sulfonamide anion, which then attacks alkyl halides.

Step-by-Step Methodology:

-

Activation: Dissolve this compound (1.0 equiv) in DMF (0.5 M).

-

Deprotonation: Add Potassium Carbonate (

, 2.0 equiv) or Sodium Hydride (NaH, 1.1 equiv) at 0°C. Stir for 30 mins.-

Expert Insight: Use

for reactive electrophiles (benzyl bromides); use NaH for unreactive alkyl halides.[1]

-

-

Functionalization: Add the electrophile (e.g., Benzyl bromide, Allyl bromide) (1.2 equiv).

-

Heating: Heat to 60°C for 4–12 hours.

-

Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[4][5]

Visualizing the Workflow

The following diagram illustrates the strategic divergence possible from this intermediate.

Figure 1: Synthetic pathway illustrating the generation of the intermediate and its downstream divergence into functionalized libraries.

Case Study: Anticancer Chalcone Hybrids

Context: Recent medicinal chemistry campaigns have hybridized sulfonamides with chalcones to target MCF-7 breast cancer cell lines.[1] The this compound moiety acts as a stable anchor, while the chalcone arm induces apoptosis via mitochondrial membrane potential disruption.[1]

Experimental Evidence:

-

Design: The

-methyl group prevents the formation of insoluble aggregates often seen with primary sulfonamides.[1] -

Activity: Derivatives containing the 2,4-dichloro motif showed superior

values compared to the non-chlorinated analogs, attributed to enhanced lipophilic binding in the tubulin colchicine-binding site.

Data Summary (Representative):

| Compound Variant | Substituent (R) | IC50 (MCF-7) [µM] | LogP |

| Analog A | H (Unsubstituted) | > 50 | 1.8 |

| Analog B | 4-Cl | 12.5 | 2.4 |

| Target Intermediate | 2,4-Dichloro-N-Me | 3.2 | 3.1 |

Interpretation: The combination of the 2,4-dichloro substitution and N-methylation optimizes the therapeutic window.[1]

Safety & Handling Protocols

-

Hazard Identification: Sulfonamides are known sensitizers. Handle with gloves and in a fume hood to avoid inhalation of dusts.

-

Reactivity: The sulfonyl chloride precursor is corrosive and moisture-sensitive.[1] The N-methyl intermediate is stable but should be stored under inert atmosphere if used for precise kinetic studies.[1]

-

Waste Disposal: Chlorinated aromatics must be segregated from general organic waste for high-temperature incineration to prevent dioxin formation.[1]

References

-

Synthesis and Reactivity of N-methylbenzenesulfonamides

-

Anticancer Applications of Dichlorobenzenesulfonamides

-

General Sulfonamide Synthesis Protocols

-

Crystallographic Data & Structural Insights

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. N-Hydroxybenzenesulfonamide - Enamine [enamine.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. 2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide: preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives and their molecular docking against dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-dichloro-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2,4-dichloro-N-methylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical applications. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to help you optimize your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct synthesis involves a two-step process. First, 1,3-dichlorobenzene is subjected to chlorosulfonation using chlorosulfonic acid to produce 2,4-dichlorobenzenesulfonyl chloride.[1][2] This intermediate is then reacted with methylamine to yield the final product, this compound.[3]

Q2: My overall yield is consistently low. What are the primary factors I should investigate?

Low yields in this synthesis can often be attributed to several critical factors:

-

Incomplete Chlorosulfonation: The first step is crucial. An insufficient excess of chlorosulfonic acid can lead to incomplete conversion of the starting material.[4]

-

Hydrolysis of the Sulfonyl Chloride Intermediate: 2,4-Dichlorobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid, especially during aqueous workup procedures.[4]

-

Side Reactions: The formation of byproducts, such as diaryl sulfones, can significantly reduce the yield of the desired sulfonyl chloride.[4]

-

Product Loss During Workup and Purification: Inefficient extraction or losses during recrystallization or chromatography can impact the final isolated yield.[5]

Q3: I'm observing a significant amount of an insoluble white solid in my reaction with methylamine. What is it likely to be?

This is a common observation. The reaction between 2,4-dichlorobenzenesulfonyl chloride and methylamine produces one equivalent of hydrochloric acid (HCl). If a base is not used to neutralize this acid, it will react with the excess methylamine to form methylammonium chloride, which is often insoluble in common organic solvents. The use of a suitable base, such as pyridine or triethylamine, is recommended to prevent this and drive the reaction to completion.[6][7]

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low Yield of 2,4-Dichlorobenzenesulfonyl Chloride (Step 1)

Symptoms:

-

Low isolated yield of the sulfonyl chloride after workup.

-

Presence of unreacted 1,3-dichlorobenzene in the crude product (identified by TLC or NMR).

-

Formation of a significant amount of a high-melting point solid, likely the diaryl sulfone byproduct.

Potential Causes & Solutions:

| Cause | Scientific Rationale | Recommended Action |

| Insufficient Chlorosulfonic Acid | A molar excess of chlorosulfonic acid is necessary to drive the electrophilic aromatic substitution to completion and minimize the formation of the diaryl sulfone byproduct.[4] | Use at least a 50% molar excess of chlorosulfonic acid relative to 1,3-dichlorobenzene.[4] |

| High Reaction Temperature | Elevated temperatures can favor the side reaction where the newly formed sulfonyl chloride reacts with another molecule of 1,3-dichlorobenzene to form the undesired sulfone.[4] | Maintain a low reaction temperature, typically 0 °C, during the dropwise addition of chlorosulfonic acid.[1][8] |

| Hydrolysis During Workup | Sulfonyl chlorides are reactive and can be hydrolyzed by water, especially at elevated temperatures. | Carefully pour the reaction mixture onto crushed ice and water to quench the reaction and keep the temperature low.[1][2] Perform extractions quickly and efficiently. |

| Inefficient Extraction | If the sulfonyl chloride is not fully extracted into the organic phase, it will be lost in the aqueous layer. | Use a sufficient volume of a suitable organic solvent like chloroform or dichloromethane for extraction.[1][8] Perform multiple extractions to ensure complete recovery.[4] |

Problem 2: Incomplete Reaction or Low Conversion in the Sulfonylation of Methylamine (Step 2)

Symptoms:

-

TLC analysis shows a significant amount of remaining 2,4-dichlorobenzenesulfonyl chloride.

-

The isolated yield of the final sulfonamide product is low.

Potential Causes & Solutions:

| Cause | Scientific Rationale | Recommended Action |

| Poor Quality or Stoichiometry of Methylamine | Methylamine is a gas at room temperature and is often used as a solution. Inaccurate concentration or degradation can lead to an insufficient amount of the nucleophile. | Use a fresh solution of methylamine and ensure accurate measurement. A slight excess of methylamine (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.[9] |

| Inadequate Base | The reaction generates HCl, which can protonate the methylamine, rendering it non-nucleophilic. A base is required to neutralize the acid. | Use a suitable base like pyridine or triethylamine (at least 1 equivalent, often used in excess as the solvent).[6][7] |

| Low Reaction Temperature | While initial cooling is important to control the exotherm, the reaction may require warming to proceed at a reasonable rate. | After the initial addition at a low temperature (e.g., 0 °C), allow the reaction to warm to room temperature and stir for several hours.[7][10] Monitoring by TLC is crucial to determine the optimal reaction time. |

| Solvent Choice | The choice of solvent can influence the solubility of reagents and the reaction rate. | Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used and effective solvents for this type of reaction.[3][7] |

Problem 3: Formation of Di-sulfonylation Byproduct

Symptoms:

-

Observation of a higher molecular weight byproduct in LC-MS or NMR analysis.

-

This is more common with primary amines but can occur with methylamine under certain conditions.

Potential Causes & Solutions:

| Cause | Scientific Rationale | Recommended Action |

| Excess Sulfonyl Chloride | A high local concentration of the sulfonyl chloride can lead to a second sulfonylation of the initially formed sulfonamide. | Add the 2,4-dichlorobenzenesulfonyl chloride dropwise to the solution of methylamine and base.[9] This maintains a low concentration of the electrophile. |

| Strong Base | A strong base can deprotonate the newly formed sulfonamide, creating a sulfonamide anion that can be further sulfonylated. | Consider using a weaker or sterically hindered base like pyridine instead of a stronger, non-hindered base like triethylamine.[9] |

Experimental Protocols & Workflows

Protocol 1: Synthesis of 2,4-Dichlorobenzenesulfonyl Chloride

-

In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.

-

Add 1,3-dichlorobenzene to the flask and cool it in an ice bath to 0 °C.

-

Slowly add chlorosulfonic acid (at least 1.5 molar equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.[1][8]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).[1]

-

Carefully pour the reaction mixture onto a beaker filled with crushed ice.

-

Transfer the mixture to a separatory funnel and extract the product with chloroform or dichloromethane.[1][8]

-

Wash the combined organic layers with cold water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichlorobenzenesulfonyl chloride.

Protocol 2: Synthesis of this compound

-

Dissolve methylamine (as a solution, e.g., in THF or water) and a base such as pyridine (which can also act as the solvent) in a round-bottom flask and cool to 0 °C in an ice bath.[7]

-

Dissolve the crude 2,4-dichlorobenzenesulfonyl chloride from the previous step in a suitable solvent like dichloromethane.

-

Add the sulfonyl chloride solution dropwise to the cooled methylamine solution over 15-30 minutes.[10]

-

After the addition, allow the mixture to warm to room temperature and stir for several hours (e.g., 6 hours), monitoring the reaction progress by TLC.[7]

-

Upon completion, quench the reaction by adding water.[7]

-

If necessary, add an organic solvent to dissolve the product and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and pyridine), saturated sodium bicarbonate solution, and brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to obtain pure this compound.[1][8]

Visualizing the Process

Caption: Workflow for the two-step synthesis of this compound.

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

-

Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025, August 11). Retrieved from [Link]

-

Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2542. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

-

An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022, August 25). Retrieved from [Link]

-

University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

-

Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link]

-

Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2280. Retrieved from [Link]

-

Leonardi, M., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(15), 6337-6342. Retrieved from [Link]

-

Recent advances in synthesis of sulfonamides: A review. (n.d.). Retrieved from [Link]

-

Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025, August 6). Retrieved from [Link]

-

Kumar, S., et al. (2011). 2,4-Dichloro-N-phenethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3323. Retrieved from [Link]

-

Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1900. Retrieved from [Link]

-

SafeTherapeutics. (2024, June 29). Sulfonamides in Ophthalmology: Understanding Adverse Reactions. Retrieved from [Link]

-

Stenfor, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

-

Drozdova, T. I., & Mirskova, A. N. (2001). Synthesis of N-(2-Benzene-2,2-dichloroethylidene)-4-chlorobenzenesulfonamide and N-(2-Benzene-2,2-dichloroethylidene)-4-methylbenzenesulfonamide. Russian Journal of Organic Chemistry, 37(2), 284-287. Retrieved from [Link]

-

Mild and General Method for the Synthesis of Sulfonamides. (2025, August 5). Retrieved from [Link]

-

Reddit. (2018, February 11). Common ways to lose product and reduce yield?. Retrieved from [Link]

-

Giffin, M. M., et al. (2022). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. The Journal of organic chemistry, 87(17), 11847-11853. Retrieved from [Link]

-

Gowda, B. T., et al. (2010). 2,4-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o190. Retrieved from [Link]

-

Shakuntala, C. S., et al. (2010). N-(2,4-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2813. Retrieved from [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Nevstad, G. O., & Songstad, J. (1984). The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica, 38b, 469-474. Retrieved from [Link]

Sources

- 1. 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Troubleshooting [chem.rochester.edu]

- 6. cbijournal.com [cbijournal.com]

- 7. 2,4-Dichloro-N-phenethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

removing unreacted methylamine from sulfonamide product

Technical Support Center: Purification Strategies for Sulfonamide Synthesis

Topic: Removal of Unreacted Methylamine from Sulfonamide Products Ticket ID: CHEM-PUR-042 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

The synthesis of sulfonamides via sulfonyl chlorides and methylamine is a staple of medicinal chemistry. However, methylamine presents a unique purification challenge: it is a gas at room temperature (bp -6.3°C) but often exists as a non-volatile hydrochloride salt in reaction mixtures.[1]

This guide details three chemically distinct workflows to remove methylamine: pH-Controlled Extraction , Transition Metal Complexation , and Solid-Supported Scavenging .[1]

Module 1: The Acidic Workup (Standard Protocol)

Best for: Standard lipophilic sulfonamides stable to mild acid.

The Science:

Separation relies on the manipulation of ionization states (

-

Methylamine: A base with a conjugate acid

of ~10.[1][2][3][4]6. At acidic pH (< 2), it is fully protonated ( -

Sulfonamides: Weak acids (

~10–11).[1] At acidic pH, they remain neutral and lipophilic.

The Protocol:

-

Dilution: Dilute the crude reaction mixture (typically in DCM or EtOAc) with 5 volumes of solvent.

-

The Acid Wash: Wash the organic phase twice with 1M HCl .

-

The Brine Wash: Wash once with saturated NaCl to remove residual acid and dry the organic layer.

-

Drying: Dry over

and concentrate.

Data: Solubility & Ionization States

| Species | State at pH 1 (Acid Wash) | Phase Preference | |

| Methylamine | ~10.6 (Conj.[1] Acid) | Cationic ( | Aqueous |

| Sulfonamide | ~10.0–11.0 | Neutral | Organic |

Module 2: The Copper Complexation Wash (Visual Indicator)

Best for: Difficult separations where acid sensitivity is a concern, or when visual confirmation of removal is required.

The Science: Low molecular weight amines form water-soluble coordination complexes with Copper(II) salts.[1] Methylamine acts as a ligand, displacing water/sulfate ligands around the copper center, causing a distinct color shift from pale blue to deep violet/purple.

The Protocol:

-

Preparation: Prepare a 10% w/v aqueous solution of Copper(II) Sulfate (

) . -

The Wash: Wash the organic reaction mixture with the

solution.[6] -

Visual Check:

-

Repetition: Repeat the wash until the aqueous layer retains its original pale blue color.[1]

Visualization of the Workflow:

Figure 1: Decision logic for Copper(II) Sulfate wash.[1][6] The color change provides real-time feedback on impurity levels.[1]

Module 3: Solid-Supported Scavenging (Advanced)

Best for: Parallel synthesis, amphoteric products (containing other basic amines), or when liquid-liquid extraction causes emulsions.[1]

The Science: If your sulfonamide product contains a basic nitrogen (e.g., a pyridine or piperidine ring), an acid wash will extract your product along with the methylamine. In this case, use a Polymer-Supported (PS) Isocyanate resin.[1] The resin acts as an electrophile, covalently binding the nucleophilic methylamine. The sulfonamide (a poor nucleophile) remains in solution.

The Protocol:

-

Resin Selection: Use PS-Isocyanate (typically 1.0–1.5 mmol/g loading).[1]

-

Stoichiometry: Calculate excess methylamine. Add 2–3 equivalents of resin relative to the expected excess amine.

-

Incubation: Add resin to the reaction mixture (THF or DCM) and stir/shake for 2–4 hours at room temperature.

-

Filtration: Filter off the solid resin.[1] The filtrate contains the pure sulfonamide.

Figure 2: Mechanism of chemical scavenging.[1] The impurity is physically removed from the solution phase via covalent bonding to the bead.

Troubleshooting & FAQs

Q1: My product is water-soluble, so I cannot do an aqueous wash. How do I remove the methylamine? A: This is a volatility management issue.

-

Basify: Ensure the mixture is basic (pH > 11) using carbonate or hydroxide.[1] This ensures methylamine is in its free-base (gas) form, not the salt form.[1]

-

Co-evaporation: Add a solvent like Methanol or DCM and use a rotary evaporator.[1] Methylamine (bp -6°C) will co-evaporate with the solvent.[1] Repeat this process 3x.

-

Vacuum: Dry under high vacuum for 12+ hours.

Q2: The smell of methylamine persists even after an acid wash. A: The human nose detects methylamine at ppm levels.

-

Cause: Trace amounts of methylamine hydrochloride may be trapped in the oil/solid lattice of your product.

-

Fix: Dissolve the product in a small amount of methanol and re-precipitate by adding water (if product is solid) or ether. This releases trapped pockets of amine.[1]

-

Safety Note: All rotovap exhaust containing methylamine should be vented into a bleach trap (sodium hypochlorite) to oxidize the amine and eliminate the odor/toxicity.

Q3: I have a "stubborn" emulsion during the acid wash. A: Methylamine salts can act as hydrotropes.

-

Filter the biphasic mixture through a pad of Celite.

-

Add a small amount of methanol to the biphasic mixture to break surface tension.[1]

-

Increase the ionic strength of the aqueous layer by adding solid NaCl (brine) directly to the separatory funnel.

References

-

University of Rochester, Department of Chemistry. (n.d.).[1] Workup for Removing Amines. Retrieved from [Link]

-

Biotage. (n.d.).[1] Solid-Supported Reagents and Scavengers Application Guide. Retrieved from [Link]

-

PubChem. (2025).[1] N-Methylbenzenesulfonamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Master Organic Chemistry. (2017). Amine Basicity and pKa of Conjugate Acids. Retrieved from [Link]

Sources

- 1. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Workup [chem.rochester.edu]

- 7. sopachem.com [sopachem.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

purification of 2,4-dichloro-N-methylbenzenesulfonamide by column chromatography

Technical Support Center: Purification of 2,4-Dichloro-N-methylbenzenesulfonamide

Executive Summary & Compound Profile

Welcome to the technical support hub for the purification of This compound (CAS: 5836-54-4). This guide addresses the specific challenges associated with purifying halogenated sulfonamides, which often exhibit strong intermolecular hydrogen bonding and limited solubility in non-polar mobile phases.

Compound Profile:

-

Structure: A dichlorinated benzene ring attached to a sulfonamide group with a methyl substituent.[1][2][3][4]

-

Physicochemical Nature: Crystalline solid.[4] Moderate polarity due to the sulfonyl (

) and amine ( -

Key Impurities:

-

2,4-Dichlorobenzenesulfonyl chloride (Starting material, hydrolyzes to sulfonic acid).

-

2,4-Dichlorobenzenesulfonic acid (Hydrolysis byproduct, highly polar, stays at baseline).

-

Bis-sulfonamide (Side product if excess sulfonyl chloride is used).

-

Pre-Purification Assessment (FAQs)

Q: I am seeing a streak rather than a distinct spot on my TLC. Is my compound decomposing?

A: It is unlikely to be decomposition. Sulfonamides possess an acidic proton on the nitrogen atom (

-

Troubleshooting: Add a modifier to your TLC solvent system. A trace amount of acid (0.1% Acetic Acid) ensures the sulfonamide remains protonated, or conversely, a base (0.1% Triethylamine) can sometimes sharpen peaks depending on the specific silica pH. For this compound, standard silica is usually sufficient, but if streaking persists, switch to a solvent system like Dichloromethane (DCM) : Methanol (95:5) to disrupt hydrogen bonding.

Q: My crude mixture is a solid that won't dissolve in the mobile phase (Hexane/Ethyl Acetate). How do I load it? A: Solubility is a common issue with dichlorinated sulfonamides. Do not attempt to wet-load with a strong solvent (like pure DCM or Acetone) if your column is packed with Hexane, as this will precipitate the compound immediately upon contact with the mobile phase, blocking the column.

-

Solution: Use Dry Loading .[5] Dissolve your crude material in a minimal amount of volatile solvent (Acetone or DCM), add silica gel (ratio 1:2 crude to silica), and evaporate to dryness on a rotary evaporator. Load this free-flowing powder onto the top of your packed column.

Column Chromatography Execution (FAQs)

Q: What is the optimal mobile phase for this separation? A: While Hexane/Ethyl Acetate (EtOAc) is standard, the dichloro-substitution increases lipophilicity, while the sulfonamide group adds polarity.

-

Recommendation: Start with a gradient.

-

Equilibration: 100% Hexane (or Pentane).

-

Gradient: 0%

30% EtOAc in Hexane over 10-15 column volumes (CV). -

Elution Expectation: The target compound typically elutes between 15-25% EtOAc. The starting sulfonyl chloride (if present) is less polar and will elute earlier (5-10% EtOAc). The sulfonic acid impurity will remain on the column unless flushed with MeOH.

-

Q: I have a close-running impurity just before my product. How do I improve resolution? A: This is likely the unreacted sulfonyl chloride or a non-polar byproduct.

-

Strategy: "Flatten" the gradient. If your compound elutes at 20% EtOAc, hold the gradient isocratic at 10-15% EtOAc for 5 CVs before ramping up. This increases the spatial separation between the lipophilic impurity and your target sulfonamide. Alternatively, switching the non-polar solvent from Hexane to Toluene can sometimes alter selectivity due to

interactions with the aromatic ring [1].

Troubleshooting & Recovery (FAQs)

Q: My compound crystallized inside the column during the run. What now? A: This "crashing out" occurs when the concentration of the compound in the band exceeds its solubility in the mobile phase, often at the solvent front where polarity changes.

-

Immediate Fix: Stop the flow. Carefully add a small layer of pure Ethyl Acetate or DCM to the top of the sand bed (if the crash is at the top) to redissolve. If the crash is mid-column, you must increase the polarity of the mobile phase immediately (jump to 50% EtOAc) to dissolve the plug, though this will sacrifice resolution.

-

Prevention: For future runs, reduce the loading capacity. Do not exceed 1% of the silica mass for low-solubility compounds.

Q: The yield is lower than expected. Where is the rest of my compound? A:

-

Check the Column: Flush the column with 10% Methanol in DCM. If a large amount of material comes off, your compound was retained too strongly (tailing).

-

Check the Aqueous Workup: If you performed a liquid-liquid extraction prior to the column, sulfonamides can be slightly soluble in basic aqueous solutions (forming the sulfonamide salt). Ensure your aqueous layer was neutral or slightly acidic (pH 4-5) during extraction [2].

Detailed Experimental Protocols

Protocol A: Synthesis Workup (Pre-Column)

To ensure the crude material is ready for purification.

-

Quench: Pour reaction mixture (sulfonyl chloride + methylamine) into ice water.

-

Extraction: Extract with Dichloromethane (DCM) (

). -

Wash: Wash combined organics with 1M HCl (to remove excess amine) and Brine.

-

Dry: Dry over anhydrous

, filter, and concentrate. -

Assessment: Run TLC (30% EtOAc/Hexane). If purity is

, recrystallization (EtOH/Water) is preferred over column chromatography. If

Protocol B: Column Chromatography

| Parameter | Specification | Notes |

| Stationary Phase | Silica Gel 60 ( | Standard mesh size. |

| Column Dimensions | 1:30 to 1:50 (Crude : Silica mass) | Use 1:50 for difficult separations. |

| Mobile Phase A | Hexanes (or Heptane) | Non-polar component. |

| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component. |

| Flow Rate | Optimized for column diameter | e.g., 15-20 mL/min for a 25mm column. |

| Detection | UV 254 nm | Aromatic rings absorb strongly. |

Step-by-Step:

-

Pack the column using the slurry method with 100% Hexanes.

-

Dry Load the sample (as described in Section 2) onto the sand bed.

-

Elute using the following gradient profile:

-

0-5 min: 100% Hexane (Flush dead volume).

-

5-20 min: Linear ramp 0%

10% EtOAc. -

20-40 min: Linear ramp 10%

30% EtOAc (Target elution window). -

40-50 min: Flush with 50% EtOAc.

-

-

Collect fractions. Analyze by TLC.

-

Pool pure fractions and evaporate under reduced pressure at

.

Visualization: Purification Workflow

Caption: Decision tree for the purification of this compound, prioritizing recrystallization for high-purity crudes and column chromatography for complex mixtures.

References

-

Gowda, B. T., et al. (2010).[2][6] "Structure of 2,4-dichloro-N-(aryl)benzenesulfonamides." National Institutes of Health (PMC). Available at: [Link]

-

Organic Syntheses. (2011). "General Guidelines for Handling Sulfonamides." Organic Syntheses, Coll. Vol. 10. Available at: [Link]

-

PubChem. (2025).[7] "this compound Compound Summary." National Library of Medicine. Available at: [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. 2,4-Dichloro-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. orgsyn.org [orgsyn.org]

- 6. 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]

controlling exotherm in sulfonyl chloride and amine reaction

Welcome to the Sulfonamide Synthesis Technical Support Center .

This guide is designed for process chemists and researchers requiring immediate, high-level troubleshooting for the reaction between sulfonyl chlorides (

Part 1: Critical Safety & Thermodynamics (The "Why")

Before initiating any protocol, you must understand the thermodynamic profile of this reaction. It is not a single exotherm; it is a cumulative thermal event .

The Thermal Cascade

The formation of a sulfonamide involves two distinct exothermic steps that often occur simultaneously, leading to rapid heat accumulation.

-

Primary Substitution (

): The nucleophilic attack of the amine on the sulfonyl sulfur.-

Status: Highly Exothermic.[1]

-

Kinetics: Fast (often diffusion-controlled).

-

-

Acid Neutralization (

): The reaction produces

Side Reaction Risks

If the internal temperature (

-

Hydrolysis:

(Violent exotherm). -

Bis-Sulfonylation:

(Common with primary amines).

Part 2: Visualizing the Pathway

The following diagram illustrates the reaction logic and where thermal risks originate.

Figure 1: Reaction mechanism highlighting the dual heat sources (substitution and neutralization) and temperature-dependent side reactions.

Part 3: Standard Operating Procedures (SOPs)

Choose the method based on your substrate solubility and scale.

Method A: Anhydrous (DCM/TEA)

Best for: Lipophilic amines, moisture-sensitive sulfonyl chlorides.

| Parameter | Specification |

| Solvent | Dichloromethane (DCM) or THF (Anhydrous). |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA). |

| Stoichiometry | Amine (1.0 eq), Base (1.2–2.0 eq), |

| Temperature | Start at |

Protocol:

-

Dissolve Amine (1.0 eq) and Base (1.5 eq) in DCM (10 V).

-

Cool the mixture to

under -

CRITICAL STEP: Dissolve Sulfonyl Chloride (1.1 eq) in DCM (2 V). Add this solution dropwise to the amine mixture.

-

Why? Adding neat solid causes localized heating. Dilution acts as a heat sink.

-

-

Monitor

. Do not allow -

Stir at

for 30 min, then warm to Room Temp (RT).

Method B: Schotten-Baumann (Biphasic)

Best for: Water-soluble amines (amino acids), large scale (safer heat transfer).

| Parameter | Specification |

| Solvent | Water / THF or Water / Dioxane (1:1 mixture). |

| Base | |

| Stoichiometry | Amine (1.0 eq), Base (2.5 eq), |

| Temperature |

Protocol:

-

Dissolve Amine and Base in Water.

-

Add organic co-solvent (THF). Cool to

. -

Add Sulfonyl Chloride (neat or in THF) slowly.

-

Note: Hydrolysis competes here. You may need a slight excess of

.

Part 4: Troubleshooting Guide

Use this decision tree to diagnose active reaction issues.

Figure 2: Rapid diagnostic tree for common sulfonylation failures.

Detailed Troubleshooting Q&A

Q: The reaction temperature is spiking despite an ice bath. What is happening? A: You are likely experiencing a "runaway" due to accumulation.

-

The Cause: You added the reagent faster than the reaction could consume it (or faster than the cooling could remove heat).

-

The Fix: Stop addition immediately. Allow the system to equilibrate. When restarting, reduce the addition rate by 50% and dilute the titrant (sulfonyl chloride) further in solvent.

Q: I see a major impurity (M+ mass corresponds to Product + Sulfonyl group). A: This is bis-sulfonylation , common with primary amines.

-

The Cause: Localized excess of sulfonyl chloride. If the amine runs out locally, the sulfonamide product (which is still nucleophilic, though less so) attacks the sulfonyl chloride.

-

The Fix:

-

Ensure vigorous stirring (high Reynolds number).

-

Use Reverse Addition : Add the Sulfonyl Chloride to the flask and slowly drip the Amine/Base mixture into it. Warning: This makes heat management harder; use extreme caution.

-

Q: My sulfonyl chloride is a solid. Can I add it directly? A: Never add solid sulfonyl chloride directly to a reaction mixture on scale.

-

The Risk: Solids dissolve unpredictably. You may get a sudden dissolution event that releases a massive burst of heat (exotherm) + gas (HCl), potentially over-pressurizing the vessel.

-

The Fix: Always dissolve the solid in a minimal amount of solvent (DCM/THF) and add as a liquid solution.

Part 5: Frequently Asked Questions (FAQs)